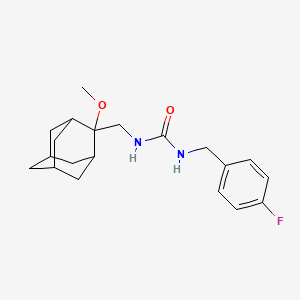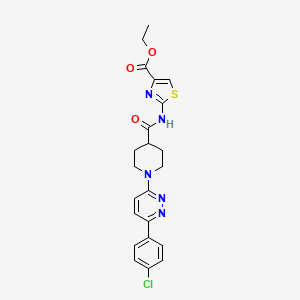
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Supramolecular Assembly
A comprehensive study was conducted on a series of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, which shares structural similarities with the compound . This research delved into the crystal structures and explored the nature of intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. The study highlighted the significance of N(sulphonamide)–H⋯O(sulfonyl) hydrogen bonds, which formed cyclic R22(8) rings and contributed to the two-dimensional and three-dimensional frameworks of the compounds. This insightful structural analysis provides a basis for understanding the potential applications and behaviors of similar compounds in various scientific fields (Dey et al., 2015).
Molecular Structure and Supramolecular Interactions
Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide unveiled their molecular and supramolecular structures. The study emphasized the varying torsion angles influenced by the presence of a methyl group and detailed the hydrogen-bonding patterns that contribute to the formation of distinct molecular structures, ranging from hydrogen-bonded dimers to supramolecular layers and chains. These findings provide valuable insights into the molecular design and potential intermolecular interactions relevant to the compound of interest (Jacobs et al., 2013).
Synthesis and Structural Characterization
The synthesis of new substituted 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles, closely related to the compound , was explored, highlighting the reactions with different amines and the formation of corresponding derivatives. This study provides a foundational understanding of the synthetic pathways and structural nuances, offering a perspective on the manipulation and application of similar compounds in scientific research (Tyrkov, 2006).
Catalysis in Aqueous Media
A study on substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their palladium(II) complexes, which share structural features with the compound , revealed their role as high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media. This research underscores the potential application of structurally similar compounds in catalysis, providing insights into their efficiency and the impact of green chemistry conditions (Bumagin et al., 2018).
Interaction Studies and Effect of Temperature
A study on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including N-{− 3-[1-methanesulfonyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl] phenyl} methane sulfonamide, provided valuable insights into the effect of temperature and concentration on interactions. This research sheds light on solute-solute, solute-solvent, and solvent-solvent interactions, which are crucial for understanding the behavior of the compound in various environments (Raphael et al., 2015).
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-12-5-3-6-13(9-12)11-24(21,22)17-10-15-18-16(19-23-15)14-7-4-8-20(14)2/h3-9,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWLPRQNSHKEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}acetamide](/img/structure/B2609912.png)


![N-(3-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2609919.png)
![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/no-structure.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2609922.png)
![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)

![2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2609927.png)
![2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide](/img/structure/B2609928.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane](/img/structure/B2609929.png)



